3-(2-iodoethyl)-1H-benzimidazol-2-one
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Overview
Description
3-(2-iodoethyl)-1H-benzimidazol-2-one is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iodoethyl)-1H-benzimidazol-2-one typically involves the reaction of 2-iodoethylamine with o-phenylenediamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-iodoethyl)-1H-benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
3-(2-iodoethyl)-1H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 3-(2-iodoethyl)-1H-benzimidazol-2-one involves its interaction with specific molecular targets. The iodoethyl group can facilitate binding to enzymes and receptors, leading to inhibition or activation of specific pathways. The benzimidazole ring can interact with nucleic acids and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-iodoethyl)indole
- 2-iodoethylbenzene
- 2-iodo-3-(2-iodoethyl)-1H-indole
Uniqueness
3-(2-iodoethyl)-1H-benzimidazol-2-one is unique due to the presence of both the benzimidazole ring and the iodoethyl groupThe benzimidazole ring offers a stable and versatile scaffold, while the iodoethyl group adds reactivity for further functionalization .
Properties
Molecular Formula |
C9H9IN2O |
---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
3-(2-iodoethyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H9IN2O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,5-6H2,(H,11,13) |
InChI Key |
KIZMUIZEAFEXSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCI |
Origin of Product |
United States |
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